molecular formula C7H10N2O3 B020775 3-(3-Methyl-5-isoxazolyl)alanine CAS No. 100959-34-0

3-(3-Methyl-5-isoxazolyl)alanine

Cat. No. B020775
M. Wt: 170.17 g/mol
InChI Key: ZVQYDFQJRNUCEW-LURJTMIESA-N
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Description

“3-(3-Methyl-5-isoxazolyl)alanine” is a chemical compound with the molecular formula C7H10N2O3 . It is also known as "5-Isoxazolealanine,3-methyl-" . The compound is used for research purposes.


Synthesis Analysis

While specific synthesis methods for “3-(3-Methyl-5-isoxazolyl)alanine” were not found in the search results, there are related studies on the synthesis of isoxazole derivatives. For instance, a study on the synthesis of novel 3-amino-1,2-dihydroisoquinoline derivatives provides insights into the synthetic strategies that could potentially be applied to "3-(3-Methyl-5-isoxazolyl)alanine" .


Molecular Structure Analysis

The molecular structure of “3-(3-Methyl-5-isoxazolyl)alanine” consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The molecular weight of the compound is 170.17 g/mol.

Future Directions

Isoxazole and its derivatives, including “3-(3-Methyl-5-isoxazolyl)alanine”, have immense importance due to their wide spectrum of biological activities and therapeutic potential . Future research could focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

(2S)-2-amino-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-2-5(12-9-4)3-6(8)7(10)11/h2,6H,3,8H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQYDFQJRNUCEW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360886
Record name 3-(3-methyl-5-isoxazolyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-5-isoxazolyl)alanine

CAS RN

100959-34-0
Record name 3-(3-methyl-5-isoxazolyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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